molecular formula C18H18N2O3 B8438083 2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid

2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid

Cat. No. B8438083
M. Wt: 310.3 g/mol
InChI Key: CRKAPPUKHGDMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide

InChI

InChI=1S/C18H18N2O3/c1-18(2)14-10-11(4-9-15(14)20-17(18)22)16(21)19-12-5-7-13(23-3)8-6-12/h4-10H,1-3H3,(H,19,21)(H,20,22)

InChI Key

CRKAPPUKHGDMDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)NC1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.3 g. (10 mmole) 2,3-dihydro-3,3-dimethyl-2-oxo-(1H)-indole-5-carboxylic acid, 1 drop of dimethylformamide and 15 ml. thionyl chloride were heated to the boil under reflux for 30 minutes. The thionyl chloride was removed under a vacuum and the crude product was used without further purification. The crude product was dissolved in 20 ml. dichloromethane and added dropwise to a solution of 2.5 g. (20 mmol) p-anisidine in 50 ml. dichloromethane while cooling with ice. After 15 minutes, 50 ml. water were added thereto, the organic phase was separated off and the solvent removed under vacuum. The residue was purified by column chromatography (400 ml. silica gel 60, dichloromethane/methanol 20:1 v/v). The pure fractions were evaporated under vacuum, the residue was digested with diethyl ether, filtered off with suction and dried in a vacuum at 100° C. There was obtained 1.9 g. (61% of theory) of the title compound; m.p. 169-171° C.
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